molecular formula C18H17N3O3S2 B2869645 4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2097858-39-2

4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2869645
CAS No.: 2097858-39-2
M. Wt: 387.47
InChI Key: KOHVDPRSGLIPDP-UHFFFAOYSA-N
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Description

4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS 2097858-39-2) is a synthetically engineered small molecule featuring a benzothiadiazole core linked via a sulfonamide group to a dihydrobenzofuran-substituted pyrrolidine . This specific molecular architecture, which incorporates nitrogen and sulfur heterocycles, is frequently explored in medicinal chemistry for its potential to interact with a range of biological targets . Compounds with similar structural motifs, particularly the sulfonamide group, have demonstrated diverse biological activities in research settings, including potential antibacterial effects against pathogens like Neisseria gonorrhoeae and modulation of central nervous system receptors, as seen in structurally related molecules developed as histamine H3 receptor antagonists for cognitive and schizophrenia research . The presence of the sulfonamide functional group also makes this compound a valuable scaffold in chemical biology for the design and synthesis of novel inhibitors, such as those targeting phosphatidylinositol 3-kinases (PI3Ks) and other enzymes . Researchers can utilize this high-purity chemical for probe discovery, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex chemical entities for pharmaceutical research and development. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-26(23,17-3-1-2-15-18(17)20-25-19-15)21-8-6-14(11-21)12-4-5-16-13(10-12)7-9-24-16/h1-5,10,14H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHVDPRSGLIPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS Number: 2097858-39-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.

The chemical structure of the compound is characterized by a complex arrangement that includes a benzothiadiazole core and a pyrrolidine moiety linked through a sulfonyl group. The molecular formula is C18H17N3O3S2C_{18}H_{17}N_{3}O_{3}S_{2} with a molecular weight of 387.5 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃S₂
Molecular Weight387.5 g/mol
CAS Number2097858-39-2

Antitumor Activity

Recent studies have indicated promising antitumor activity for compounds similar to this compound. Research has demonstrated that derivatives with benzothiazole or benzimidazole structures exhibit significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : In vitro assays have shown that related compounds can inhibit the proliferation of lung cancer cell lines such as A549 and HCC827. The mechanisms involved include disruption of the cell cycle and induction of apoptosis through mitochondrial pathways .
  • Cell Culture Models : The efficacy of these compounds was evaluated using both 2D and 3D cell culture models. Results indicated that compounds with similar structures exhibited higher cytotoxicity in 2D cultures compared to 3D models, suggesting that the tumor microenvironment may influence drug effectiveness .

Antimicrobial Activity

The antimicrobial properties of benzothiadiazole derivatives have also been explored extensively:

  • Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Compounds demonstrated varying degrees of antibacterial activity, with some showing significant inhibition at low concentrations .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This dual action enhances the potential for these compounds to be developed into effective antimicrobial agents .

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • Case Study 1 : A study published in Molecules reported on a series of synthesized derivatives that showed strong antitumor activity against multiple cancer types. The study utilized MTS assays to evaluate cytotoxicity and found that certain modifications in the benzothiadiazole structure significantly enhanced anticancer properties .
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant strains of bacteria. Results indicated that specific structural modifications led to increased potency against Staphylococcus aureus, demonstrating the importance of chemical structure in biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Parameter 4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole 3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole
Core Heterocycle Benzothiadiazole (N2S-containing) Benzoxazole (N,O-containing)
Substituent Position Sulfonyl group at position 4 of benzothiadiazole Sulfonylmethyl group at position 3 of benzoxazole
Molecular Formula Hypothetical: C19H18N4O3S2 C20H20N2O4S
Molecular Weight Estimated: ~414.5 g/mol 384.45 g/mol
Key Functional Groups Sulfonyl linker, pyrrolidine-dihydrobenzofuran Sulfonylmethyl linker, pyrrolidine-dihydrobenzofuran

Key Differences and Implications:

Heterocyclic Core: The benzothiadiazole core is more electron-deficient than benzoxazole due to the sulfur atom and additional nitrogen. This may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases) .

Substituent Position and Linker :

  • The sulfonyl group in the target compound is directly attached to the benzothiadiazole, whereas the analog employs a sulfonylmethyl spacer. The latter may introduce conformational flexibility, altering binding kinetics.

However, the benzothiadiazole’s electron-withdrawing nature may lower solubility in nonpolar solvents.

Preparation Methods

Nitration and Reduction to 4-Amino-2,1,3-benzothiadiazole

The synthesis begins with nitration of 2,1,3-benzothiadiazole using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C, yielding 4-nitro-2,1,3-benzothiadiazole. Subsequent reduction with stannous chloride ($$ \text{SnCl}2 $$) in hydrochloric acid ($$ \text{HCl} $$) produces 4-amino-2,1,3-benzothiadiazole (yield: 78–85%).

Reaction Conditions:

Step Reagents Temperature Time Yield
Nitration $$ \text{HNO}3 $$, $$ \text{H}2\text{SO}_4 $$ 0–5°C 2 h 90%
Reduction $$ \text{SnCl}_2 $$, $$ \text{HCl} $$ Reflux 4 h 82%

Sulfonation to 4-Sulfonyl Chloride

The amino group is converted to a sulfonyl chloride via reaction with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at −10°C. This exothermic reaction requires careful temperature control to avoid polysubstitution.

Key Data:

  • Molar Ratio: 1:1.2 (amine:chlorosulfonic acid)
  • Reaction Time: 1.5 h
  • Yield: 70–75%
  • Characterization: $$ ^{1}\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 8.45 (d, 1H), 7.98 (dd, 1H), 7.62 (d, 1H)

Preparation of 3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine

Synthesis of 2,3-Dihydro-1-benzofuran-5-ylboronic Acid

5-Bromo-2,3-dihydro-1-benzofuran undergoes Miyaura borylation using bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) and palladium acetate ($$ \text{Pd(OAc)}_2 $$) in dimethyl sulfoxide ($$ \text{DMSO} $$) at 80°C.

Reaction Parameters:

  • Catalyst: $$ \text{Pd(OAc)}_2 $$ (5 mol%)
  • Ligand: 1,1′-bis(diphenylphosphino)ferrocene ($$ \text{dppf} $$)
  • Yield: 88%

Pyrrolidine Functionalization via Suzuki-Miyaura Coupling

3-Aminopyrrolidine is coupled with 2,3-dihydro-1-benzofuran-5-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) in a mixture of toluene and aqueous sodium carbonate ($$ \text{Na}2\text{CO}3 $$).

Optimized Conditions:

  • Temperature: 100°C
  • Time: 12 h
  • Yield: 65–70%
  • Stereochemical Outcome: Racemic mixture; chiral resolution via HPLC may be required for enantiopure product

Sulfonamide Coupling and Final Product Isolation

The sulfonyl chloride (Section 2.2) reacts with 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (Section 3.2) in anhydrous tetrahydrofuran ($$ \text{THF} $$) using triethylamine ($$ \text{Et}_3\text{N} $$) as a base.

Procedure:

  • Dissolve pyrrolidine derivative (1.0 equiv) and $$ \text{Et}_3\text{N} $$ (2.5 equiv) in $$ \text{THF} $$ at 0°C.
  • Add benzothiadiazole sulfonyl chloride (1.1 equiv) dropwise.
  • Stir at room temperature for 6 h.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Performance Metrics:

  • Yield: 60–68%
  • Purity (HPLC): >98%
  • Spectroscopic Confirmation:
    • IR (KBr): 1345 cm$$^{-1}$$ (S=O asymmetric), 1160 cm$$^{-1}$$ (S=O symmetric)
    • MS (ESI+): m/z 456.1 [M+H]$$^+$$

Alternative Routes and Comparative Analysis

One-Pot Sulfonation-Coupling Strategy

A patent describes a tandem approach where 4-amino-2,1,3-benzothiadiazole is simultaneously sulfonated and coupled using $$ \text{ClSO}3\text{H} $$ and pyrrolidine in the presence of $$ \text{Et}3\text{N} $$. While reducing step count, this method suffers from lower yields (45–50%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the pyrrolidine derivative on Wang resin enables iterative sulfonation and cleavage, achieving 55% yield but requiring specialized equipment.

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonation: Competing sulfonation at the 5-position of benzothiadiazole remains a concern. Using bulky bases like 2,6-lutidine may improve selectivity.
  • Pyrrolidine Ring Stability: The secondary amine in pyrrolidine is prone to oxidation; conducting reactions under nitrogen atmosphere is critical.
  • Solvent Effects: Replacing $$ \text{THF} $$ with dimethylformamide ($$ \text{DMF} $$) increases coupling efficiency but complicates purification.

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